1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N9/c1-23(9-10-25-8-7-18-22-25)14-11-24(12-14)16-6-5-15-19-20-17(26(15)21-16)13-3-2-4-13/h5-8,13-14H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMYGCMJIOKKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CN=N1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine is a novel triazolo-pyridazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a cyclobutyl group attached to a triazolo[4,3-b]pyridazine moiety and an azetidine ring with a methyl and triazole substituent.
Research indicates that compounds within the triazolo-pyridazine class exhibit various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, they have been reported as inhibitors of tyrosine kinases , particularly c-Met, which plays a crucial role in cancer progression and metastasis .
Key Mechanisms:
- Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinases involved in cellular signaling pathways that regulate growth and survival.
- GABA Receptor Modulation : Some related compounds have shown activity as GABA receptor ligands, suggesting potential anxiolytic effects .
- Bone Mass Regulation : Certain derivatives have been implicated in mediating increases in bone mass, indicating possible applications in osteoporosis treatment .
Anticancer Activity
Studies have demonstrated that similar triazolo-pyridazines exhibit promising anticancer properties. For example:
- In Vitro Studies : Compounds have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The inhibition of c-Met by these compounds disrupts tumor growth and angiogenesis.
Neuropharmacological Effects
Some derivatives have been explored for their neuropharmacological potential:
- Anxiolytic Activity : Research has indicated that certain triazolo-pyridazines can act as anxiolytics by modulating GABA receptors .
Study 1: Antitumor Efficacy
A study investigated the effects of a related triazolo-pyridazine derivative on human cancer cell lines. The results showed:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of a structurally similar compound:
- Animal Models : In vivo studies demonstrated reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
Data Table: Biological Activities Overview
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions and stereochemistry. Discrepancies in peak splitting (e.g., cyclobutyl protons) are resolved by comparing experimental data with computed spectra (e.g., PubChem references) .
- High-Performance Liquid Chromatography (HPLC): Essential for purity assessment (≥95%). Adjust mobile phase gradients (e.g., acetonitrile/water) to resolve co-eluting impurities .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ions) and detect fragmentation patterns .
How can researchers design experiments to assess kinase inhibition activity, and what are common pitfalls in biochemical assays?
Advanced Research Question
- Assay Design:
- Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC values against targets like c-Met or Pim-1 kinases .
- Include positive controls (e.g., staurosporine) and validate selectivity via kinase profiling panels .
- Pitfalls:
- False positives from compound aggregation or redox activity. Mitigate with detergent (e.g., 0.01% Triton X-100) and reducing agents (e.g., DTT) .
- Off-target effects due to triazole-metal interactions. Pre-treat plates with EDTA to chelate residual metal ions .
What strategies enhance biological activity and selectivity in SAR studies?
Advanced Research Question
- Substituent Optimization:
- Replace cyclobutyl with smaller groups (e.g., cyclopropyl) to improve binding pocket occupancy. Larger substituents (e.g., trifluoromethyl) enhance hydrophobic interactions but may reduce solubility .
- Modify the triazole-ethyl linker length to balance potency and metabolic stability .
- Computational Modeling:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with kinase ATP-binding domains. Validate with mutagenesis studies .
What in vivo models evaluate therapeutic efficacy and pharmacokinetics?
Advanced Research Question
- Efficacy Models:
- Use xenograft mice (e.g., H1975 NSCLC tumors) to assess tumor growth inhibition. Dose orally (10–50 mg/kg) and monitor via bioluminescence imaging .
- Pharmacokinetics:
- Conduct bioavailability studies in rodents. Plasma samples analyzed via LC-MS/MS to calculate , , and AUC .
- Address poor solubility via nanoformulation (e.g., PEGylated liposomes) .
How should researchers handle safety and stability during experimental workflows?
Basic Research Question
- Handling Precautions:
- Use PPE (nitrile gloves, chemical goggles) and work in fume hoods to avoid inhalation/contact .
- Store in airtight containers under inert gas (argon) at −20°C to prevent degradation .
- Stability Testing:
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed triazole) indicate need for desiccants .
What computational tools predict metabolic pathways and toxicity?
Advanced Research Question
- Metabolism Prediction:
- Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites. Validate with microsomal assays .
- Toxicity Screening:
- Run in silico models (e.g., ProTox-II) for hepatotoxicity alerts. Follow up with Ames tests for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
